molecular formula C7H8N2O3 B1205392 5-Hydroxy-2-pyridylglycine CAS No. 108158-20-9

5-Hydroxy-2-pyridylglycine

Cat. No.: B1205392
CAS No.: 108158-20-9
M. Wt: 168.15 g/mol
InChI Key: KKLXYYOAHZVZNI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-pyridylglycine: is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of a hydroxyl group at the 5-position of the pyridine ring and a glycine moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-pyridylglycine typically involves the functionalization of pyridine derivatives. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia to form dihydropyridines, followed by oxidation to yield the pyridine ring . The specific conditions for the synthesis of this compound may involve the use of appropriate protecting groups and reagents to introduce the hydroxyl and glycine functionalities.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-pyridylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

5-Hydroxy-2-pyridylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-pyridylglycine involves its interaction with specific molecular targets and pathways. The hydroxyl group and glycine moiety play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the hydroxyl and glycine functionalities.

    2-Pyridylglycine: Similar to 5-Hydroxy-2-pyridylglycine but without the hydroxyl group.

    5-Hydroxypyridine: Lacks the glycine moiety but contains the hydroxyl group at the 5-position.

Uniqueness: this compound is unique due to the presence of both the hydroxyl group and glycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-2-(5-hydroxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6(7(11)12)5-2-1-4(10)3-9-5/h1-3,6,10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLXYYOAHZVZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910639
Record name Amino(5-hydroxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108158-20-9
Record name 5-Hydroxy-2-pyridylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108158209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(5-hydroxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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